molecular formula C10H17NO4 B8378010 8-Amino-1,4-dioxa-spiro[4.6]undecane-8-carboxylic acid

8-Amino-1,4-dioxa-spiro[4.6]undecane-8-carboxylic acid

Cat. No.: B8378010
M. Wt: 215.25 g/mol
InChI Key: MHZQYURAVYGEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Amino-1,4-dioxa-spiro[4.6]undecane-8-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

8-amino-1,4-dioxaspiro[4.6]undecane-8-carboxylic acid

InChI

InChI=1S/C10H17NO4/c11-9(8(12)13)2-1-3-10(5-4-9)14-6-7-15-10/h1-7,11H2,(H,12,13)

InChI Key

MHZQYURAVYGEHW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC2(C1)OCCO2)(C(=O)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

8-Amino-1,4-dioxa-spiro[4.6]undecane-8-carboxylic acid was synthesized from 1,4-dioxa-spiro[4.6]undecan-8-one (F. Alonso et al., Tetrahedron 51 (1995), 10259-10280) via the Bucherer-Bergs route in analogy to the procedure described in J. W. Tsang et al., J. Med. Chem. 27 (1984), 1663-1668. The intermediate was suspended in dioxane/water (2.5 ml/5 ml), sodium carbonate (0.732 g, 6.90 mmol) was added, the mixture was cooled in an ice bath and benzyl chloroformate (0.392 ml, dissolved in 2.5 ml of dioxane) was added with stirring. After 4 h, the mixture was partitioned between 2 N hydrochloric acid and EA, the aqueous phase was extracted with EA, the combined organic phrases were washed with water, dried over sodium sulfate and evaporated to dryness to yield a mixture of 8-benzyloxycarbonylamino-1,4-dioxa-spiro[4.6]undecane-8-carboxylic acid and 1-benzyloxycarbonylamino-4-oxo-cycloheptanecarboxylic acid.
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0.732 g
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0.392 mL
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8-benzyloxycarbonylamino-1,4-dioxa-spiro[4.6]undecane-8-carboxylic acid
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1-benzyloxycarbonylamino-4-oxo-cycloheptanecarboxylic acid
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2.5 mL
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